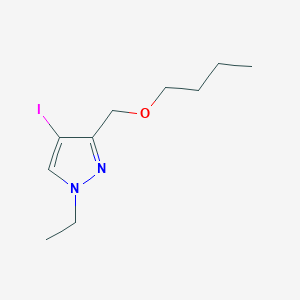
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole (BMEIP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMEIP is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has shown potential applications in scientific research, particularly in the field of cancer treatment. Studies have shown that 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole inhibits the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been used as a tool to study the role of the PI3K/Akt/mTOR pathway in cancer cells.
Mechanism Of Action
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole inhibits the PI3K/Akt/mTOR pathway, which is a signaling pathway involved in cell growth, survival, and metabolism. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole binds to the p110α subunit of PI3K, leading to its inhibition. This, in turn, inhibits the downstream signaling of Akt and mTOR, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells by inducing apoptosis. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has several advantages for lab experiments. It is a potent inhibitor of the PI3K/Akt/mTOR pathway, making it a valuable tool for studying this pathway. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has also been shown to have selectivity for the p110α subunit of PI3K, making it a specific inhibitor of this subunit. However, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has low stability in biological systems, which can affect its effectiveness in vivo.
Future Directions
For the research on 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole include the development of more efficient synthesis methods and the study of 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in combination with other cancer treatments.
Synthesis Methods
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole can be synthesized using various methods, including the reaction of 1-ethyl-3-methyl-4-nitropyrazole with sodium hydride, followed by the reaction with butyl bromide and potassium iodide. Another method involves the reaction of 1-ethyl-3-methyl-4-oxypyrazole with butyl chloroformate and sodium iodide. The yield of 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole varies depending on the method used.
properties
IUPAC Name |
3-(butoxymethyl)-1-ethyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEPYPGWGQBGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2655547.png)


![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)


![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2655561.png)
![5-Bromo-6-chloro-2,3-dihydrobenzo[b]furan](/img/structure/B2655562.png)